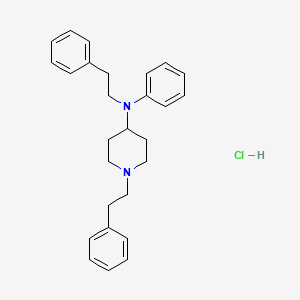

Phenethyl 4-ANPP (hydrochloride)

Description

BenchChem offers high-quality Phenethyl 4-ANPP (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenethyl 4-ANPP (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H33ClN2 |

|---|---|

Molecular Weight |

421.0 g/mol |

IUPAC Name |

N-phenyl-N,1-bis(2-phenylethyl)piperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C27H32N2.ClH/c1-4-10-24(11-5-1)16-20-28-21-18-27(19-22-28)29(26-14-8-3-9-15-26)23-17-25-12-6-2-7-13-25;/h1-15,27H,16-23H2;1H |

InChI Key |

GAUYPYYADPIVDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N(CCC2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC=CC=C4.Cl |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanisms of Phenethyl 4 Anpp Hydrochloride

The detection of Phenethyl 4-ANPP is significant as it points to a shift away from traditional fentanyl synthesis routes, like the Janssen and Siegfried methods, towards alternative pathways. ugent.beresearchgate.net Its presence is often indicative of poorly executed, single-vessel reactions where leftover precursors and reagents interact to form unintended byproducts. nih.gov Researchers have proposed several potential formation mechanisms, primarily linked to modifications of the Siegfried and Gupta methods. nih.govresearchgate.net

The emergence of Phenethyl 4-ANPP suggests that clandestine chemists may be synthesizing their own precursors to circumvent regulations. nih.govoup.com For instance, following the international scheduling of N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (4-ANPP) in 2017, producers may have started synthesizing NPP in-house. oup.com

Three potential synthesis routes have been proposed that could lead to the formation of Phenethyl 4-ANPP as a byproduct: nih.gov

Route A (Modified Siegfried Route): In this pathway, if 4-ANPP and phenethyl halide are present together in the reaction mixture (potentially from an incomplete initial reaction or as leftover reagents), they can react to form Phenethyl 4-ANPP.

Route B (Gupta Route Variation): The Gupta route, patented in 2013, has been identified as a method where Phenethyl 4-ANPP is a reliably observed impurity. researchgate.netresearchgate.net This method involves reacting 4-piperidone (B1582916) hydrochloride monohydrate with aniline (B41778) to produce 4-anilinopiperidine (4-AP), which is then reacted with a phenethyl halide. researchgate.net Inefficient execution can lead to the side-reaction forming Phenethyl 4-ANPP.

Route C (Reductive Amination Variation): A one-pot reaction involving the reductive amination of two equivalents of phenethylamine (B48288) with N-phenyl-4-piperidone could also theoretically produce Phenethyl 4-ANPP.

The common thread in these pathways is the presence of specific precursors and reagents under conditions that allow for the unintended N-alkylation of 4-ANPP with a phenethyl group.

Structural Elucidation of Phenethyl 4 Anpp As a Synthetic Impurity

The identification of Phenethyl 4-ANPP was a result of diligent forensic investigation and advanced analytical chemistry. oup.com Initially detected as an unknown substance, its structure was later confirmed through sophisticated analytical techniques. researchgate.netresearchgate.net

The first known identification of this compound occurred in a fentanyl powder sample seized in the United States in April 2019. nih.govoup.com At the time, its precise chemical identity was not known. oup.com A few months later, in December 2019, the same compound was identified in a biological sample, leveraging high-resolution mass spectrometry techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). oup.com

Continued monitoring by forensic laboratories confirmed the increasing presence of this new impurity. oup.com Between the last quarter of 2019 and the third quarter of 2020, the Center for Forensic Science Research and Education (CFSRE) detected Phenethyl 4-ANPP in 25 out of 1,054 fentanyl-related cases. nih.govoup.com The reliable observation of Phenethyl 4-ANPP in samples produced via the Gupta-patent route, and its subsequent isolation and structural elucidation, solidified its status as a key impurity signature. researchgate.netresearchgate.net

Research Findings on Phenethyl 4-ANPP Detection

| Finding | Date | Details | Source |

| First Identified in Seized Sample | April 2019 | An unknown compound, later identified as Phenethyl 4-ANPP, was detected in a fentanyl powder sample. | nih.gov, oup.com |

| First Identified in Biological Sample | December 2019 | The compound was identified in a biological sample using LC-QTOF-MS analysis. | oup.com |

| Forensic Case Detections | Q4 2019 - Q3 2020 | Detected in 25 out of 1,054 fentanyl cases analyzed by the CFSRE. | nih.gov, oup.com |

| Linked to Specific Synthesis Route | Post-2013 | Reliably observed as a synthetic impurity in the Gupta-patent synthesis route. | researchgate.net, researchgate.net |

The structural confirmation of Phenethyl 4-ANPP provides a crucial data point for law enforcement and forensic chemists, allowing them to track the synthesis methods used in the illicit fentanyl market and adapt regulatory strategies accordingly. ugent.be

Advanced Analytical Methodologies for Characterization and Detection of Phenethyl 4 Anpp Hydrochloride

Spectroscopic Techniques for Structural Confirmation and Impurity Profiling

Spectroscopic methods are indispensable for the unambiguous identification of molecular structures and the profiling of impurities in seized drug samples. These techniques provide detailed information on the chemical composition and arrangement of atoms within a molecule.

Mass Spectrometry Applications (e.g., GC-MS, LC-MS/MS, SPME-GC-MS) for Phenethyl 4-ANPP Detection and Fragmentation Analysis

Mass spectrometry (MS), often coupled with a chromatographic separation technique, is a cornerstone of forensic drug analysis due to its high sensitivity and specificity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the analysis of volatile and thermally stable compounds like fentanyl-related substances. tandfonline.com In GC-MS, Phenethyl 4-ANPP is separated from other components in a mixture before being ionized, typically by electron ionization (EI), which causes the molecule to fragment in a predictable pattern. nih.gov This fragmentation pattern serves as a chemical fingerprint, allowing for its identification by comparison to spectral libraries. For example, a common analytical setup involves an Agilent gas chromatograph with a mass selective detector (MSD) and a DB-1 MS column. swgdrug.org Headspace analysis using solid-phase microextraction (SPME) coupled with GC-MS has also been employed to identify volatile impurities in fentanyl samples, successfully detecting related compounds like 4-ANPP and N-phenethyl-4-piperidinone (NPP). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly valuable for analyzing non-volatile or thermally liable compounds and complex mixtures, including biological samples. nih.govnih.gov This method offers enhanced specificity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are tracked. wvu.edu Understanding the fragmentation pathways is crucial for developing robust LC-MS/MS methods. For fentanyl-related compounds, fragmentation often involves cleavage at the piperidine (B6355638) ring and the loss of the N-phenylpropanamide group or its analogs. wvu.edu Studies have detailed the fragmentation patterns of numerous fentanyl analogs, providing a framework for identifying new compounds like Phenethyl 4-ANPP. researchgate.net LC coupled with high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF), provides highly accurate mass measurements, further aiding in the structural elucidation of unknown compounds and their metabolites. researchgate.netcfsre.org

| Technique | Ionization Method | Key Fragments/Transitions | Common Application | Reference |

|---|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Characteristic m/z fragments based on library comparison | Seized powders, impurity profiling | swgdrug.org |

| LC-MS/MS | Electrospray Ionization (ESI) | Specific precursor-product ion transitions (MRM) | Biological samples (blood, urine), seized materials | nih.govwvu.edu |

| SPME-GC-MS | Electron Ionization (EI) | Volatile organic compound profiles | Headspace analysis of seized powders for volatile impurities | nih.gov |

| LC-QTOF-MS | Electrospray Ionization (ESI) | High-resolution accurate mass measurements | Identification of novel analogs and metabolites | researchgate.netcfsre.org |

Application of Infrared Spectroscopy for Phenethyl 4-ANPP Characterization in Complex Illicit Drug Mixtures

Fourier Transform Infrared Spectroscopy (FTIR) is a rapid, non-destructive technique that provides structural information by measuring the absorption of infrared radiation by a sample. whiterose.ac.uk It is particularly useful for identifying functional groups within a molecule. For Phenethyl 4-ANPP, characteristic peaks corresponding to C-H, C-N, and aromatic ring vibrations would be expected.

In the context of complex illicit mixtures, Attenuated Total Reflectance (ATR)-FTIR is a commonly used sampling technique. swgdrug.org While a pure reference spectrum for Phenethyl 4-ANPP is essential for definitive identification, FTIR can quickly differentiate it from other common fentanyl precursors, analogs, and cutting agents. whiterose.ac.uk Advanced techniques like micro-FTIR mapping can even be used to analyze the spatial distribution of different components within a heterogeneous powder mixture, providing insights into the manufacturing process. nih.gov However, the effectiveness of FTIR for identifying minor components in a mixture can be limited, and its main strength lies in the analysis of bulk or relatively pure samples. whiterose.ac.uk

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is the workhorse of forensic chemistry, enabling the separation of individual components from complex mixtures for subsequent identification and quantification.

Gas Chromatography Methodologies for Phenethyl 4-ANPP Analysis in Seized Materials

Gas chromatography (GC) is a primary technique for analyzing seized drug powders. tandfonline.com A typical GC method for fentanyl-related compounds, including precursors and byproducts, involves a capillary column such as a DB-1 MS or equivalent. swgdrug.org The instrument is programmed with a specific temperature ramp to ensure adequate separation of all components based on their boiling points and interactions with the column's stationary phase. For example, a method might start at 100°C and ramp up to 300°C to elute all compounds of interest. swgdrug.org The retention time, the time it takes for a compound to travel through the column, is a key parameter for its initial identification. swgdrug.org GC is often coupled with a Flame Ionization Detector (FID) for quantification or a mass spectrometer (MS) for definitive identification. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm | swgdrug.org |

| Carrier Gas | Helium at 1 mL/min | swgdrug.org |

| Injector Temperature | 280°C | swgdrug.org |

| Oven Program | 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9 min | swgdrug.org |

| Detector | Mass Spectrometer (MS) | swgdrug.org |

Liquid Chromatography Methodologies for Phenethyl 4-ANPP Analysis in Seized Materials and Biological Samples

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is highly versatile for analyzing a wide range of compounds, including those unsuitable for GC. rsc.org It is the preferred method for analyzing biological fluids like blood and urine. nih.gov

For seized materials, LC with diode-array detection (DAD) can provide preliminary identification and quantification. rsc.org However, for the high sensitivity and specificity required for biological samples, coupling LC with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov Typical methods use reversed-phase columns (e.g., C18 or Biphenyl) with a mobile phase gradient consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govcfsre.org These methods can achieve limits of quantification in the sub-ng/mL range, making them suitable for detecting trace amounts of Phenethyl 4-ANPP and other fentanyl-related substances in postmortem blood or urine samples. nih.govnih.gov

Development of Analytical Reference Standards for Phenethyl 4-ANPP and its Fluorinated Analogs (e.g., para-fluoro Phenethyl 4-ANPP)

The accuracy of any analytical identification relies on the availability of high-purity, well-characterized certified reference materials (CRMs) or analytical reference standards. Companies specializing in forensic and research chemicals synthesize and provide standards for compounds like Phenethyl 4-ANPP (hydrochloride) and its analogs. These standards are essential for confirming the identity of a suspected compound by direct comparison of analytical data (e.g., retention time, mass spectrum, IR spectrum).

Furthermore, the synthesis and characterization of related compounds, such as fluorinated analogs like para-fluoro Phenethyl 4-ANPP, are crucial. These analogs can appear as impurities or new designer drugs themselves, and having reference standards allows for their proactive identification in forensic casework. medkoo.com The characterization of these standards involves a suite of analytical techniques, including NMR, MS, and purity analysis by chromatography, to ensure their identity and quality. swgdrug.org

Isotopic Analysis for Chemical Attribution of Phenethyl 4-ANPP and Related Compounds

Isotope Ratio Mass Spectrometry (IRMS) is a powerful forensic tool used to determine the geographic origin or synthetic pathway of a substance by measuring the ratios of stable isotopes. ojp.gov For fentanyl and its precursors like Phenethyl 4-ANPP, analyzing the stable isotope ratios of elements such as carbon, nitrogen, hydrogen, and oxygen can provide distinctive "fingerprints" linking different drug seizures or connecting a final product to its starting materials. osti.govmorressier.com

Elemental Analyzer/Isotope Ratio Mass Spectrometry (EA/IRMS) is a primary technique for obtaining carbon (δ¹³C) and nitrogen (δ¹⁵N) isotopic signatures from fentanyl-related compounds. osti.govucsc.edu In this method, a sample is combusted in an elemental analyzer, converting it into simple gases like CO2 and N2. ucsc.edu These gases are then introduced into an isotope ratio mass spectrometer, which measures the relative abundance of the heavier isotopes (¹³C and ¹⁵N) to their lighter counterparts (¹²C and ¹⁴N). ucsc.edu

Research has shown that the isotopic signatures of fentanyl products are directly related to the signatures of their precursor materials. osti.gov This allows forensic chemists to potentially link a seized fentanyl sample back to the specific batches of precursors used in its synthesis. Studies have focused on analyzing the δ¹³C and δ¹⁵N values of key fentanyl intermediates, including 4-anilino-N-phenethylpiperidine (4-ANPP), a direct precursor to fentanyl, and N-phenethyl-4-piperidone (NPP). osti.govosti.gov By creating a library of isotopic data from commercially available precursors, it is possible to distinguish between different sources. osti.govmorressier.com For example, significant variations have been observed in the δ¹⁵N values of aniline (B41778), a key nitrogen-bearing precursor, which can help differentiate fentanyl production batches. osti.gov

The analysis of byproducts such as Phenethyl 4-ANPP using EA/IRMS can further refine these attribution efforts. The isotopic profile of this compound carries information from the specific reagents and reaction conditions used, offering additional data points for linking samples and identifying manufacturing trends. nih.govnih.gov

Table 1: Isotopic Analysis Methods for Fentanyl and Precursors

| Analytical Technique | Elements Analyzed | Purpose | Key Findings |

|---|---|---|---|

| EA/IRMS | Carbon (¹³C/¹²C), Nitrogen (¹⁵N/¹⁴N) | Source attribution, linking products to precursors. osti.govmorressier.com | Fentanyl products reflect the isotopic signatures of their precursors. osti.gov Significant variation exists in commercial precursors, allowing for source differentiation. morressier.com |

| GC-C-IRMS | Carbon (¹³C/¹²C), Nitrogen (¹⁵N/¹⁴N) | Compound-specific isotope analysis of individual substances in a mixture. osti.gov | A sensitive method for analyzing chemical attribution signatures in fentanyl. osti.gov |

This table is interactive. Click on the headers to sort the data.

While carbon and nitrogen isotope analysis is well-established, measuring deuterium (B1214612) (δ²H) and oxygen (δ¹⁸O) ratios in nitrogen-containing compounds like Phenethyl 4-ANPP presents significant challenges. ojp.gov Traditional high-temperature conversion elemental analysis (TCEA/IRMS) methods can be inaccurate for compounds with a high nitrogen content, which interferes with the measurement process. ojp.gov

Despite these difficulties, advancements have been made. A method utilizing chromium-based reagents in the elemental analyzer has been successfully developed to circumvent the nitrogen interference issue, allowing for the measurement of δ²H and δ¹⁸O in fentanyl and its immediate precursor, 4-ANPP. ojp.gov This expanded isotopic profile (C, N, H, O) provides more data for discriminating between samples.

However, the utility of these measurements is still under investigation. One study found that while deuterium measurements for fentanyl and 4-ANPP were reproducible, there was significant variance in the 4-ANPP δ²H values, which could be a result of chemist technique during sample preparation. ojp.gov Furthermore, oxygen isotope measurements in illicit fentanyl showed a limited range of values and larger reproducibility issues, suggesting they may be less useful for linking fentanyl exhibits. ojp.gov Further research is needed to refine these methods and fully understand the isotopic fractionation of hydrogen and oxygen during the specific synthesis routes that produce Phenethyl 4-ANPP.

Non-Destructive and Rapid Detection Techniques

The need for fast and on-site identification of illicit substances has driven the development of rapid screening methods that require minimal sample preparation.

Paper Spray-Mass Spectrometry (PS-MS) is an ambient ionization technique that has emerged as a powerful tool for the rapid and sensitive detection of drugs of abuse, including fentanyl and its precursors, directly from seized materials. thermofisher.comnih.gov This method involves applying a small amount of a sample onto a triangular paper substrate, adding a solvent, and then applying a high voltage to generate ions that are subsequently analyzed by a mass spectrometer. thermofisher.comnih.gov The major advantage of PS-MS is its speed and simplicity, as it eliminates the need for time-consuming chromatographic separation. thermofisher.com

PS-MS has proven effective for drug checking in harm reduction programs, capable of detecting fentanyl at levels as low as 0.01%. thermofisher.com In these settings, PS-MS has successfully identified the fentanyl precursor 4-ANPP in many opioid samples, indicating poor manufacturing and purification processes. thermofisher.com The detection of Phenethyl 4-ANPP via PS-MS would similarly serve as an indicator of specific synthesis routes. The technique's high throughput, with analysis times of a minute or less per sample, makes it ideal for screening large numbers of exhibits in forensic laboratories or for use in mobile, on-site applications. nih.govuvic.ca

Table 2: Rapid Detection of Fentanyl-Related Compounds

| Technique | Principle | Application | Key Features |

|---|

This table is interactive. Click on the headers to sort the data.

Analysis of Degradation Products and Volatilization Behavior of Fentanyl and its Impurities, including Phenethyl 4-ANPP

Understanding how fentanyl and its associated impurities, such as Phenethyl 4-ANPP, degrade and volatilize is critical for developing detection technologies, assessing exposure risks, and creating effective decontamination strategies.

Forced degradation studies on fentanyl have identified several key degradants under various stress conditions like heat, acid, and oxidation. nih.govresearchgate.net Under acidic conditions, fentanyl degrades to N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (despropionylfentanyl). nih.govresearchgate.net Thermal degradation produces compounds like norfentanyl and propionanilide. nih.govresearchgate.net Oxidation with hydrogen peroxide results in the formation of fentanyl N-oxide. nih.govresearchgate.net

While the degradation of fentanyl itself has been studied, research on the degradation of its immediate precursors is also crucial. A study on the oxidative degradation of 4-ANPP found that it degraded rapidly in the presence of bleach (sodium hypochlorite), even faster than fentanyl itself. nih.gov This is likely due to the oxidation of the amine nitrogen on the aminophenyl group of 4-ANPP. nih.gov

Studies on the volatilization of fentanyl and its impurities have shown that compounds like 4-ANPP and N-phenethyl-4-piperidone (NPP) can be detected in the headspace above fentanyl HCl powder. researchgate.net Interestingly, the degradation process appears to drive these compounds to volatilize, as their quantities in the headspace increased after the fentanyl HCl was degraded. researchgate.net The detection of fentanyl itself in the headspace suggests that targeting its vapor could be a viable strategy for standoff detection methods. researchgate.net The volatilization behavior of Phenethyl 4-ANPP, while not specifically detailed in the reviewed literature, would be influenced by its chemical structure and the conditions to which it is exposed, and its presence in headspace analysis could serve as a unique marker for certain fentanyl preparations.

Table 3: Compounds Mentioned in this Article

| Compound Name | Abbreviation | Role |

|---|---|---|

| Phenethyl 4-ANPP (hydrochloride) | - | Fentanyl synthesis byproduct |

| Fentanyl | - | Synthetic opioid |

| 4-anilino-N-phenethylpiperidine | 4-ANPP | Fentanyl precursor |

| N-phenethyl-4-piperidone | NPP | Fentanyl precursor |

| N-phenyl-1-(2-phenylethyl)-piperidin-4-amine | PPA / Despropionylfentanyl | Fentanyl degradation product |

| Propionanilide | PRP | Fentanyl degradation product |

| Norfentanyl | NRF | Fentanyl degradation product/precursor |

| Fentanyl N-oxide | - | Fentanyl degradation product |

This table is interactive. Click on the headers to sort the data.

Pharmacological Characterization of Phenethyl 4 Anpp Hydrochloride in in Vitro Systems

Assessment of µ-Opioid Receptor (MOR) Activation by Phenethyl 4-ANPP using Cell-Based Assays

The activity of Phenethyl 4-ANPP at the µ-opioid receptor (MOR) has been evaluated using cell-based assays that measure receptor activation. In one study utilizing a cell-based µ-opioid receptor recruitment assay, Phenethyl 4-ANPP demonstrated marginal activity. nih.govdntb.gov.uaresearchgate.netugent.be The research indicated that a high concentration of Phenethyl 4-ANPP (100 µM) was required to produce a level of MOR activation comparable to that of a much lower concentration of fentanyl (0.001 µM). nih.govdntb.gov.uaoup.comresearchgate.netugent.be This suggests that Phenethyl 4-ANPP is a very weak agonist at the µ-opioid receptor.

Cell-based assays are crucial tools for determining the functional activity of a compound at a specific receptor. nih.gov These assays often use engineered cell lines that express the receptor of interest, in this case, the MOR. nih.gov Activation of the receptor by an agonist compound triggers a downstream signaling cascade that can be measured, providing data on the compound's potency and efficacy.

Comparative In Vitro Opioid Activity with Fentanyl and Other Fentanyl Analogs

When compared to fentanyl, Phenethyl 4-ANPP exhibits significantly lower in vitro opioid activity. Research has shown that the concentration of Phenethyl 4-ANPP needed to achieve a similar level of µ-opioid receptor activation as fentanyl is approximately 100,000 times greater. nih.govdntb.gov.uaoup.comresearchgate.netugent.be This stark difference in potency highlights the negligible opioid activity of Phenethyl 4-ANPP in comparison to fentanyl. dntb.gov.uaresearchgate.net

Fentanyl is a highly potent synthetic opioid that acts as a full agonist at the µ-opioid receptor. wikipedia.org Its high potency is a key feature of its pharmacological profile. In contrast, the significantly weaker activity of Phenethyl 4-ANPP suggests that it is unlikely to contribute meaningfully to the opioid effects observed in samples where it is found as a minor component. nih.govdntb.gov.uaresearchgate.net

Table 1: Comparative In Vitro µ-Opioid Receptor Activation

| Compound | Concentration for Comparable MOR Activation | Approximate Fold Difference in Potency |

| Phenethyl 4-ANPP | 100 µM | 1 |

| Fentanyl | 0.001 µM | 100,000 |

Data sourced from studies comparing the µ-opioid receptor activation of Phenethyl 4-ANPP and fentanyl. nih.govdntb.gov.uaoup.comresearchgate.netugent.be

Evaluation of Receptor Binding Profiles for Phenethyl 4-ANPP

While detailed receptor binding affinity studies specifically for Phenethyl 4-ANPP are not extensively available in the reviewed literature, its structural similarity to known opioids suggests that its primary interaction would be with opioid receptors. Receptor binding assays are used to determine the affinity of a compound for a specific receptor, often expressed as an inhibition constant (Ki) or a dissociation constant (Kd). nih.govrsc.org

For context, 4-ANPP (despropionyl fentanyl), a related compound and a precursor in fentanyl synthesis, is considered pharmacologically inactive. axisfortox.comwikipedia.org This suggests that the core 4-anilinopiperidine structure without the N-propionyl group has low affinity for the µ-opioid receptor. The addition of a phenethyl group at the 4-amino position in Phenethyl 4-ANPP does not appear to confer significant opioid receptor affinity or activity.

In Vitro Metabolic Stability and Biotransformation Pathways of Related ANPP Compounds (Contextual for Phenethyl 4-ANPP)

Direct metabolic studies on Phenethyl 4-ANPP are limited. However, understanding the metabolism of the parent compound, 4-anilino-N-phenethylpiperidine (4-ANPP), in in vitro systems like human liver microsomes and hepatocytes can provide valuable insights into the potential metabolic fate of Phenethyl 4-ANPP. nih.govnih.govoxfordbiomed.combioivt.com

In vitro metabolism studies of fentanyl and its analogs using human liver microsomes and hepatocytes have identified several key biotransformation pathways. nih.govnih.govfrontiersin.org Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. oxfordbiomed.combioivt.com Hepatocytes, being the primary liver cells, provide a more complete metabolic picture, including both Phase I and Phase II metabolic reactions. oxfordbiomed.combioivt.com

For fentanyl and related compounds, the main metabolic pathways include:

N-dealkylation: The removal of the phenethyl group from the piperidine (B6355638) nitrogen is a major metabolic pathway for fentanyl, leading to the formation of norfentanyl. axisfortox.com

Hydroxylation: The addition of hydroxyl groups to various positions on the molecule is another common metabolic transformation. nih.govfrontiersin.org

Amide Hydrolysis: The cleavage of the propionamide (B166681) group in fentanyl results in the formation of 4-ANPP. axisfortox.comnih.gov

Given the structural similarities, it is plausible that Phenethyl 4-ANPP could undergo N-dealkylation of either of its phenethyl groups and hydroxylation on the aromatic rings or the piperidine ring. The stability of the tertiary amine and the presence of two phenethyl groups may influence the primary site of metabolic attack.

Table 2: Potential Metabolic Pathways for ANPP Compounds in Human Liver Preparations

| Metabolic Reaction | Description | Relevant Enzyme Families | In Vitro System |

| N-Dealkylation | Removal of an alkyl group from a nitrogen atom. | Cytochrome P450 (CYP) | Human Liver Microsomes, Hepatocytes |

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Cytochrome P450 (CYP) | Human Liver Microsomes, Hepatocytes |

| Amide Hydrolysis | Cleavage of an amide bond. | Amidases, Esterases | Hepatocytes, S9 Fraction |

This table is a generalized representation based on the metabolism of related fentanyl compounds. axisfortox.comnih.govfrontiersin.org

Forensic Intelligence and Chemical Attribution Signatures of Phenethyl 4 Anpp Hydrochloride

Phenethyl 4-ANPP as a Chemical Attribution Signature for Illicit Fentanyl Production Methods

The detection of specific impurities in seized fentanyl samples allows forensic chemists to deduce the synthetic pathway used in its production. Historically, the Janssen and Siegfried methods were the primary routes for clandestine fentanyl synthesis. nih.govnih.gov However, law enforcement and forensic laboratories have noted a significant shift in production methods, largely identified by the presence of previously uncommon byproducts. nih.gov

The appearance of Phenethyl 4-ANPP in illicit fentanyl samples is a key indicator of a change from the traditional Siegfried and Janssen routes to the Gupta-patent route. nih.govresearchgate.net Research conducted in collaboration between the U.S. Drug Enforcement Administration (DEA) and the U.S. Army's Combat Capabilities Development Command Chemical Biological Center (DEVCOM CBC) investigated six different fentanyl synthesis routes. nih.gov Their findings confirmed that Phenethyl 4-ANPP was a reliably observed impurity specific to the Gupta-patent route, which was first published in 2013. nih.govresearchgate.net The structure of this synthetic impurity was confirmed through its isolation and subsequent structure elucidation. nih.govresearchgate.net

The presence of Phenethyl 4-ANPP is therefore considered a chemical attribution signature (CAS) for this particular synthesis method. researchgate.net It is believed to be a byproduct formed during the manufacturing process rather than an intended component. nih.gov The monitoring of such signature compounds is pivotal for understanding and controlling the illicit manufacture and supply of fentanyl as clandestine operations continuously evolve their methods to circumvent regulations on precursor chemicals. nih.govojp.gov

Geographic and Temporal Trends of Phenethyl 4-ANPP Detection in Seized Drug Samples

The emergence of Phenethyl 4-ANPP in the illicit drug supply is a relatively recent phenomenon, with its detection providing a timeline for the adoption of the Gupta synthesis route by clandestine laboratories. The first identification of Phenethyl 4-ANPP in a seized fentanyl powder sample occurred in April 2019. nih.govojp.gov Its subsequent detection in a biological sample in December 2019 confirmed its presence in the drugs being consumed. nih.govojp.gov

Data from forensic case analysis indicates a clear temporal trend. Between the fourth quarter of 2019 and the third quarter of 2020, Phenethyl 4-ANPP was detected in 25 out of 1,054 fentanyl cases analyzed in the United States. nih.govdntb.gov.ua This trend is further supported by the DEA's Fentanyl Profiling Program (FPP), which noted a shift in the predominant synthesis route from the Janssen method in 2019 to the Gupta patent method in 2020. dea.gov Since 2021, a modified version of the Gupta route (Gupta-1) has become the most prevalent method identified in seized fentanyl powder. dea.gov

Temporal Detection of Phenethyl 4-ANPP in U.S. Fentanyl Cases

| Time Period | Number of Fentanyl Cases Analyzed | Cases with Phenethyl 4-ANPP Detected | Source |

|---|---|---|---|

| April 2019 | First identification in a seized fentanyl powder sample | nih.govojp.gov | |

| December 2019 | First identification in a biological sample | nih.govojp.gov | |

| Q4 2019 - Q3 2020 | 1,054 | 25 | nih.govdntb.gov.ua |

| July 2022 - July 2023 | 11 (exhibits) | 11 | cfsre.org |

Interception and Analysis of Clandestine Laboratory Samples Containing Phenethyl 4-ANPP

The analysis of samples from intercepted shipments and clandestine laboratories is a cornerstone of forensic intelligence on illicit drug production. Since 2017, the DEA has been systematically collecting and analyzing seized fentanyl samples from across the United States to monitor purity, adulteration trends, and synthetic impurity profiles. nih.govresearchgate.net

The collaborative effort between the DEA and DEVCOM CBC involved the synthesis of fentanyl via multiple routes and the comparison of the resulting impurity profiles with those of seized samples. nih.gov This research was instrumental in confirming Phenethyl 4-ANPP as a reliable marker for the Gupta-patent route. nih.gov

Forensic laboratories analyze seized drug exhibits using advanced analytical techniques to identify not only the primary substance but also trace impurities. nih.gov The detection of Phenethyl 4-ANPP in these samples provides law enforcement with critical information, suggesting that the fentanyl was produced using specific precursors and methods associated with the Gupta route. This intelligence can help in tracking the sources of precursor chemicals and identifying trafficking networks. For instance, law enforcement has noted that traffickers have adapted their methods in response to international controls on traditional fentanyl precursors like N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (4-ANPP). regulations.gov The emergence of impurities like Phenethyl 4-ANPP is a direct consequence of these evolving clandestine manufacturing techniques. nih.gov

Application of Impurity Profiling and Multivariate Statistical Analysis to Link Phenethyl 4-ANPP to Synthetic Origin

Impurity profiling is a powerful forensic tool used to establish links between drug samples, identify manufacturing methods, and trace geographic origins. nih.gov This process involves the detailed chemical analysis of a drug sample to create a "chemical fingerprint" composed of precursors, intermediates, and byproducts of the synthesis process. nih.govnih.gov

To analyze the complex data generated from impurity profiling, forensic scientists employ multivariate statistical analysis, such as Partial Least Squares Discriminant Analysis (PLS-DA). acs.org These statistical methods can classify fentanyl samples based on their unique chemical attribution signatures (CAS). nih.gov By investigating various synthesis routes in a controlled laboratory setting, researchers can identify route-specific impurities. nih.gov For example, studies have successfully identified specific CAS for the Janssen and Siegfried methods. nih.gov

The same principles are applied to identify samples produced via the Gupta route, where Phenethyl 4-ANPP is a key marker. By analyzing the full impurity profile of a seized sample using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) and comparing it to established profiles using multivariate analysis, it is possible to link the sample to a specific synthetic origin. nih.gov This analytical approach provides robust scientific evidence that can help law enforcement agencies to understand and disrupt the operations of clandestine fentanyl laboratories. nih.govnih.gov

Regulatory and Policy Implications Arising from the Emergence of Phenethyl 4 Anpp Hydrochloride

Analysis of Precursor Chemical Control Strategies and their Impact on Illicit Synthesis Adaptations

International and national efforts to control the illicit production of synthetic drugs like fentanyl have historically focused on regulating key precursor chemicals. The scheduling of N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) as List I chemicals in the United States and their inclusion in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 were significant steps to disrupt the supply chain. federalregister.govnih.govregulations.govincb.org These actions were a direct response to the widespread use of the "Siegfried method" for fentanyl synthesis, in which NPP is a starting material and ANPP is an immediate precursor. federalregister.govfederalregister.gov

However, clandestine chemists have demonstrated remarkable adaptability in response to these controls. The international scheduling of NPP and ANPP prompted a shift in illicit manufacturing methods. federalregister.govnih.govregulations.gov Traffickers began to utilize alternative, unregulated precursors to synthesize these controlled substances or to bypass them entirely. nih.govunodc.org For instance, the use of 4-anilinopiperidine (4-AP) as an alternative precursor to create ANPP in a single step became more prevalent. federalregister.govoup.com This adaptation highlights a critical challenge for control strategies: as soon as one precursor is regulated, illicit producers pivot to others that are not yet controlled. senate.gov

The emergence of Phenethyl 4-ANPP is a direct consequence of these adaptations. It is hypothesized to be a byproduct of several alternative synthesis routes for fentanyl, particularly those designed to circumvent the restrictions on NPP and ANPP. nih.govresearchgate.netdntb.gov.uaugent.be For example, some methods may involve the in-house synthesis of NPP from piperidin-4-one, which could lead to the formation of Phenethyl 4-ANPP as a byproduct if 4-ANPP and a phenethylating agent are present. oup.com This constant evolution of synthetic routes underscores the limitations of a purely reactive approach to precursor control and emphasizes the need for proactive strategies that can anticipate these chemical workarounds.

The Role of Phenethyl 4-ANPP as an Indicator of Evolving Clandestine Chemistry to Circumvent Regulations and Precursor Scheduling

The detection of Phenethyl 4-ANPP in seized drug samples serves as a valuable intelligence indicator for law enforcement and regulatory agencies. nih.govresearchgate.netdntb.gov.uaugent.beojp.gov Its presence suggests a departure from the more traditional "Janssen" and "Siegfried" fentanyl synthesis methods and points towards the adoption of newer, less-documented routes. nih.govresearchgate.netdntb.gov.uaugent.beojp.gov Forensic analysis of impurities and byproducts like Phenethyl 4-ANPP can provide crucial insights into the specific chemical pathways being employed by clandestine laboratories. nih.govresearchgate.netugent.beojp.gov

Phenethyl 4-ANPP was first identified in a fentanyl powder sample in April 2019 and subsequently in a biological sample in December of the same year. nih.govresearchgate.netojp.gov Between the last quarter of 2019 and the third quarter of 2020, it was detected in 25 out of 1,054 fentanyl cases in the United States. nih.govresearchgate.netdntb.gov.ua This suggests a growing, albeit not yet dominant, trend in illicit fentanyl production. The appearance of this compound signals that clandestine chemists are actively modifying their synthesis routes, likely in direct response to the international scheduling of key fentanyl precursors like NPP and ANPP in 2017. unodc.orgoup.comnih.govresearchgate.net

The identification of such novel byproducts is pivotal for understanding and staying ahead of the ever-changing landscape of illicit drug manufacturing. nih.govresearchgate.netdntb.gov.uaugent.be It allows authorities to:

Identify new precursor chemicals being used in illicit synthesis.

Track the geographical spread of new manufacturing trends.

Develop analytical methods for the detection of these new compounds in forensic samples.

Inform future precursor control policies and scheduling decisions.

While research indicates that Phenethyl 4-ANPP itself has negligible opioid activity and is unlikely to contribute significantly to the pharmacological effects of the final product, its importance as a chemical signature of evolving synthesis methods cannot be overstated. nih.govresearchgate.netdntb.gov.uaugent.be

Legislative Scheduling Considerations for Emerging Precursors and Byproducts in the Context of Phenethyl 4-ANPP

The emergence of compounds like Phenethyl 4-ANPP necessitates a re-evaluation of legislative and regulatory approaches to precursor control. A purely substance-by-substance scheduling process is often too slow to keep pace with the rapid innovations in clandestine chemistry. nih.gov By the time a new precursor or byproduct is identified, subjected to scientific review, and formally scheduled, illicit manufacturers may have already moved on to a different, unscheduled chemical.

Several legislative and policy considerations arise from the appearance of Phenethyl 4-ANPP:

Class-wide scheduling of fentanyl-related substances: The US Drug Enforcement Administration (DEA) has utilized temporary class-wide scheduling for fentanyl-related substances, which has been effective in curbing the emergence of new fentanyl analogs. nih.gov A similar approach for precursors, where a whole class of structurally similar chemicals is controlled, could be a more proactive strategy.

International Cooperation: The global nature of the illicit drug trade requires robust international cooperation. The United Nations Commission on Narcotic Drugs has played a key role in scheduling fentanyl precursors, and continued collaboration is essential to harmonize regulations and prevent traffickers from exploiting loopholes in different jurisdictions. unodc.orgincb.orgcongress.gov China's scheduling of all fentanyl-related substances in 2019, for example, had a significant impact on trafficking patterns. congress.gov

Focus on "Choke Point" Chemicals: Instead of trying to control every possible precursor, a more effective strategy may be to focus on "choke point" chemicals that are essential for multiple synthesis routes and have limited legitimate uses. The recent international scheduling of norfentanyl, 4-AP, and 1-boc-4-AP reflects this approach. unodc.org

Regulation of Byproducts: While byproducts like Phenethyl 4-ANPP may not be pharmacologically active, their presence is a clear indicator of illicit activity. Legislative frameworks could be designed to consider the presence of such byproducts as evidence of illicit manufacturing, even if the byproduct itself is not a controlled substance.

Public-Private Partnerships: Engaging with the chemical industry to identify and report suspicious orders of precursor chemicals is a crucial component of a comprehensive control strategy. oas.org

The continuous emergence of new synthesis byproducts like Phenethyl 4-ANPP underscores the dynamic and adaptive nature of the illicit drug market. A flexible and forward-looking regulatory approach, combining international cooperation, innovative legislative strategies, and a focus on chemical intelligence, is necessary to effectively address this evolving threat.

Conclusion and Future Research Directions on Phenethyl 4 Anpp Hydrochloride

Summary of Current Understanding of Phenethyl 4-ANPP in Illicit Fentanyl Production

Phenethyl 4-ANPP (hydrochloride), an analytical reference standard structurally similar to known opioids, has emerged as a significant chemical in the illicit production of fentanyl. cymitquimica.comglpbio.comcaymanchem.comnetascientific.comlabclinics.combertin-bioreagent.com It is recognized primarily as an intermediate in the synthesis of fentanyl and its analogs. cymitquimica.com The presence of Phenethyl 4-ANPP in seized drug samples suggests a shift in the synthetic routes employed by clandestine laboratories.

Specifically, Phenethyl 4-ANPP is considered a byproduct in some fentanyl synthesis pathways, indicating a potential change in the precursors used in illicit manufacturing. Its identification in forensic samples provides valuable intelligence on the chemical ingenuity and adaptability of illicit drug manufacturers. The compound is intended for research and forensic applications to aid in the identification and tracking of these evolving synthesis methods. glpbio.comcaymanchem.comnetascientific.combertin-bioreagent.combertin-bioreagent.com

Identification of Gaps in Research on Phenethyl 4-ANPP Chemistry and Pharmacology

Despite its importance in forensic science, there are significant gaps in the scientific understanding of Phenethyl 4-ANPP's chemistry and pharmacology. While its role as a fentanyl precursor is acknowledged, detailed information on its own biological activity is limited. One study has described it as a "marginally active byproduct," but a comprehensive pharmacological profile is lacking.

Further research is needed to fully characterize its receptor binding affinity, in vitro and in vivo metabolism, and potential psychoactive effects. The toxicological profile of Phenethyl 4-ANPP also remains largely unexplored. caymanchem.com This lack of data hinders a complete risk assessment and understanding of its potential contribution to the effects of illicitly produced fentanyl. Moreover, while its presence indicates new synthesis routes, the full extent and variations of these pathways involving Phenethyl 4-ANPP are not yet fully mapped out.

Proposed Future Methodologies for Comprehensive Characterization and Monitoring of Phenethyl 4-ANPP

To address the existing knowledge gaps, a multi-faceted research approach is necessary. The following methodologies are proposed for a more comprehensive understanding and monitoring of Phenethyl 4-ANPP:

Advanced Analytical Techniques: The use of sophisticated analytical methods such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography will be crucial for the unambiguous identification and characterization of Phenethyl 4-ANPP and its isomers in seized materials. This will aid in creating robust reference data for forensic laboratories.

In-depth Pharmacological Studies: Comprehensive in vitro and in vivo studies are required to determine the pharmacological profile of Phenethyl 4-ANPP. This should include receptor binding assays to evaluate its affinity for opioid and other relevant receptors, as well as metabolic studies to identify its major metabolites.

Isotope Ratio Mass Spectrometry (IRMS): This technique can be employed to trace the origin of the precursors used to synthesize Phenethyl 4-ANPP, providing valuable intelligence on trafficking routes and manufacturing hubs.

Wastewater Epidemiology: Monitoring for the presence of Phenethyl 4-ANPP and its metabolites in wastewater can serve as an early warning system for its use in a particular community and provide estimates of the scale of illicit fentanyl production.

Development of Certified Reference Materials (CRMs): The availability of well-characterized CRMs for Phenethyl 4-ANPP and its potential byproducts is essential for ensuring the accuracy and comparability of analytical results across different forensic laboratories. lgcstandards.com

Implications for Forensic Science and Intelligence-Led Drug Control Strategies

The emergence of Phenethyl 4-ANPP has significant implications for forensic science and drug control strategies. Its identification serves as a chemical signature that can provide insights into the synthetic routes being used in the illicit drug trade. This information is critical for:

Forensic Intelligence: By tracking the prevalence and geographical distribution of Phenethyl 4-ANPP, law enforcement and intelligence agencies can better understand the dynamics of the illicit fentanyl market, including the sourcing of precursors and the evolution of manufacturing techniques.

Targeting of Precursor Chemicals: A thorough understanding of the synthesis pathways involving Phenethyl 4-ANPP can help in identifying and controlling key precursor chemicals that may not yet be subject to international regulations.

Informing Public Health Responses: Knowledge of the specific byproducts and impurities present in illicitly manufactured fentanyl, including Phenethyl 4-ANPP, can help public health officials to better understand and anticipate the health consequences associated with the use of these substances.

Development of Field Detection Methods: The characterization of Phenethyl 4-ANPP can aid in the development of rapid and reliable field detection tests for law enforcement officers, allowing for the presumptive identification of fentanyl and its precursors at the scene.

Q & A

Q. Validation Criteria :

- Linearity : R² ≥ 0.99 over 0.1–100 ng/mL.

- LOD/LOQ : ≤0.05 ng/mL and ≤0.1 ng/mL, respectively .

- Precision : Intraday/interday CV < 15% .

- Matrix Effects : Evaluate ion suppression in blood/urine using post-column infusion .

Advanced: How can Phenethyl 4-ANPP be distinguished from fluorinated analogs (e.g., para-fluoro 4-ANPP) in mass spectrometry?

Q. Key Differentiators :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.